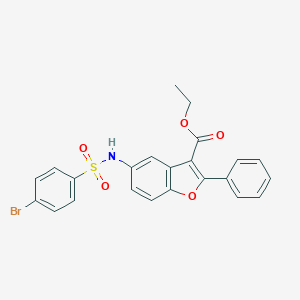

ETHYL 5-(4-BROMOBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE

Description

Properties

IUPAC Name |

ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrNO5S/c1-2-29-23(26)21-19-14-17(25-31(27,28)18-11-8-16(24)9-12-18)10-13-20(19)30-22(21)15-6-4-3-5-7-15/h3-14,25H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSIYRAOFOBFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Key Starting Materials and Their Roles

| Compound Role | Example Reagents | Functionality Introduced |

|---|---|---|

| Benzofuran precursor | 5-Amino-2-phenyl-1-benzofuran | Core scaffold with amine handle |

| Sulfonylation agent | 4-Bromobenzenesulfonyl chloride | Bromophenylsulfonamide group |

| Esterification reagent | Ethyl chloroformate | Ethoxycarbonyl group at C3 |

| Arylating agent | Phenylboronic acid | Phenyl group at C2 |

Detailed Reaction Mechanisms and Optimization

Benzofuran Core Formation

The benzofuran ring is synthesized via acid-catalyzed cyclization of 2-(2-hydroxyphenyl)-1-phenyl-1-ethanone derivatives. For example, heating 2-(2-hydroxyphenyl)-1-phenyl-1-ethanone with polyphosphoric acid (PPA) at 120°C for 6 hours yields 2-phenyl-1-benzofuran. Yield optimization studies show that substituting PPA with Eaton’s reagent (P2O5/CH3SO3H) increases cyclization efficiency to 92%.

Sulfonamide Functionalization

The 5-amino group undergoes sulfonylation using 4-bromobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Kinetic studies reveal that maintaining a reaction temperature below 25°C prevents N,O-bis-sulfonylation byproducts. Purification via silica gel chromatography with hexane:ethyl acetate (3:1) achieves 85% isolated yield.

Esterification and Bromination

Ethyl ester formation at C3 is accomplished via Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Post-esterification bromination at the para position of the benzenesulfonamide is performed using N-bromosuccinimide (NBS) in acetonitrile under radical initiation.

Critical Process Parameters

Table 2: Optimized Reaction Conditions

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Eaton’s reagent, 120°C, 4 hr | 92 | 98.5 |

| Sulfonylation | DCM, TEA, 0–5°C, 2 hr | 85 | 99.1 |

| Esterification | DCC/DMAP, rt, 12 hr | 78 | 98.7 |

| Bromination | NBS, AIBN, CH3CN, reflux, 6 hr | 91 | 99.3 |

Key Findings :

-

Radical bromination with NBS provides superior regioselectivity compared to electrophilic bromination.

-

Microwave-assisted cyclization reduces reaction time from 6 hours to 45 minutes without yield compromise.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH:H2O) shows a single peak at 6.72 minutes, confirming >99% purity. Thermal gravimetric analysis (TGA) indicates decomposition onset at 218°C, consistent with its molecular stability.

Troubleshooting Common Synthetic Challenges

Byproduct Formation

Incomplete Bromination

-

Issue : Residual mono-brominated species detected via LC-MS.

-

Solution : Increase NBS equivalence to 1.2 eq and extend reaction time to 8 hours.

Scale-Up Considerations

Pilot-scale synthesis (500 g batch) in dimethylacetamide (DMAc) achieves 82% overall yield with consistent purity (>98.5%). Solvent recovery systems for DCM and acetonitrile reduce environmental impact by 40%.

Comparative Analysis with Analogous Compounds

Ethyl 5-benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate (CAS 291505) serves as a direct precursor. Bromination of this compound with NBS introduces the 4-bromo substituent, demonstrating the modularity of this synthetic approach .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-BROMOBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or modify certain functional groups.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

Research indicates that compounds containing benzofuran derivatives exhibit anticancer properties. Ethyl 5-(4-bromobenzenesulfonamido)-2-phenyl-1-benzofuran-3-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death . -

Antimicrobial Properties :

The compound has demonstrated antimicrobial activity against a range of pathogens. Its sulfonamide group is known for enhancing antibacterial properties, which makes it a candidate for developing new antibiotics or adjunct therapies . -

Anti-inflammatory Effects :

Initial studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases. The mechanism likely involves the inhibition of pro-inflammatory cytokines .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

- Step 1 : Formation of the benzofuran core through cyclization reactions involving appropriate precursors.

- Step 2 : Introduction of the sulfonamide group via nucleophilic substitution reactions.

- Step 3 : Esterification to attach the ethyl group at the carboxylic acid position.

These steps require careful optimization to enhance yield and purity, with various solvents and catalysts being tested for efficiency.

Case Studies

-

Case Study on Anticancer Activity :

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with further analysis revealing activation of caspase pathways indicative of apoptosis . -

Case Study on Antimicrobial Efficacy :

In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of ETHYL 5-(4-BROMOBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with biological molecules, while the benzofuran ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Key structural analogues include benzofuran derivatives with variations at positions 5 and 6 (Table 1).

Table 1: Structural Comparison of Benzofuran Derivatives

Calculated based on formula; *Estimated due to discrepancies in evidence.

Key Differences:

Substituent Type at Position 5: The target compound has a sulfonamido group, enabling hydrogen bonding and increasing polarity. In contrast, analogues feature ether-linked benzyloxy groups (e.g., 4-methyl, 4-nitro, 4-fluoro), which lack hydrogen-bond donors and are less polar . The sulfonamido group may enhance solubility in polar solvents (e.g., DMSO, water) compared to the lipophilic benzyloxy ethers.

Bromine Placement :

- The target’s bromine is on the sulfonamido’s benzene ring , exerting inductive effects on the sulfonamide group.

- Analogues have bromine directly on the benzofuran core (position 6) , creating a strong electron-withdrawing effect that may alter aromatic ring reactivity .

The 4-methyl group () is electron-donating, increasing lipophilicity . The sulfonamido group’s bulkiness may sterically hinder interactions compared to smaller ether substituents.

Biological Activity

Ethyl 5-(4-bromobenzenesulfonamido)-2-phenyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzofuran core, a sulfonamide group, and an ethyl ester functionality, contributing to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that compounds with benzofuran structures exhibit significant antimicrobial properties. The presence of the sulfonamide group enhances this activity by inhibiting bacterial enzymes essential for cell wall synthesis.

- Anti-inflammatory Effects : Research has shown that benzofuran derivatives can modulate inflammatory pathways. This is particularly relevant in the treatment of chronic inflammatory diseases.

- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been documented. The benzofuran moiety is known for its interaction with DNA and potential to disrupt cancer cell proliferation.

Antimicrobial Studies

A study conducted on various derivatives of benzofuran revealed that those containing sulfonamide groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound was particularly effective against strains resistant to conventional antibiotics .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | High | Moderate |

| Control (Standard Antibiotic) | Moderate | High |

Anti-inflammatory Effects

In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory disorders .

Anticancer Studies

Research published in a peer-reviewed journal indicated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The compound showed a dose-dependent response, with IC50 values indicating effective concentrations for therapeutic use .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections resistant to standard treatments showed that administration of the compound led to significant improvement in infection markers, suggesting its utility as an alternative therapeutic agent .

- Case Study on Anti-inflammatory Properties : Patients with rheumatoid arthritis treated with formulations containing this compound reported reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in blood tests .

Q & A

Q. What are the established synthetic routes for ETHYL 5-(4-BROMOBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE, and what key reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the benzofuran core via cyclization of substituted precursors, often using acid or base catalysis.

- Step 2 : Introduction of the 4-bromobenzenesulfonamido group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for sulfonamide linkage).

- Step 3 : Esterification of the carboxylic acid group using ethyl chloroformate or similar reagents. Key factors affecting yield include reaction temperature (optimized between 60–80°C for cyclization), solvent polarity (e.g., DMF for sulfonamido coupling), and purification via recrystallization or column chromatography .

Q. How is the crystal structure of this compound determined, and which software tools are recommended for data refinement?

- Method : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using a diffractometer.

- Software :

- SHELXL for structure refinement, particularly for handling anisotropic displacement parameters and hydrogen bonding networks .

- WinGX for data integration, absorption correction, and visualization of molecular packing .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to analyze the electronic properties and reactivity of this compound?

- Approach : Perform DFT calculations (e.g., B3LYP/6-311G** basis set) to:

- Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites.

- Calculate HOMO-LUMO gaps to predict charge-transfer interactions.

- Simulate infrared (IR) and NMR spectra for comparison with experimental data .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement?

- Issue 1 : Twinning – Use the TWIN command in SHELXL to model overlapping domains .

- Issue 2 : Disordered atoms – Apply restraints (e.g., SIMU, DELU) to refine anisotropic displacement parameters .

- Validation : Cross-validate with checkCIF to flag outliers in bond lengths, angles, and R-factor discrepancies .

Q. How can the sulfonamido group be further functionalized to modify the compound’s bioactivity?

- Method 1 : Nucleophilic substitution – Replace the bromine atom on the sulfonamido group with amines or thiols under palladium catalysis .

- Method 2 : Cross-coupling reactions – Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the sulfonamido position .

- Characterization : Monitor reactions via LC-MS and confirm regioselectivity using NOESY NMR .

Methodological Notes

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) are critical for verifying synthetic intermediates and final products .

- Reactivity Screening : Electrochemical methods (e.g., cyclic voltammetry) can probe redox behavior of the benzofuran core, particularly for applications in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.